Methoxyphenylacetic acid

Description

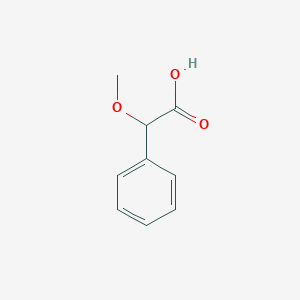

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-8(9(10)11)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWVBIXQCNRCFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020829 | |

| Record name | 2-Methoxy-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7021-09-2, 3966-32-3, 26164-26-1, 1701-77-5, 104-01-8 | |

| Record name | Methoxyphenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7021-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxyphenylacetic acid, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003966323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Methoxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007021092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxyphenylacetic acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026164261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxyphenylacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxy-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-(methoxy)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-(-)-alpha-methoxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methoxy(phenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAT0P17A95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methoxyphenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301734 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Solubility of 4-Methoxyphenylacetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of 4-Methoxyphenylacetic acid (4-MPAA) in a wide range of organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, drug formulation, and various chemical processes. This document compiles quantitative solubility data, details common experimental methodologies for solubility determination, and presents a visual workflow to aid in experimental design.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property that dictates the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a solid compound like 4-Methoxyphenylacetic acid, its solubility is influenced by several factors including the polarity of the solvent, temperature, and the presence of functional groups in both the solute and solvent that can engage in intermolecular interactions such as hydrogen bonding.[1][2] As a general principle, "like dissolves like," meaning polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[2] 4-MPAA possesses both polar (carboxylic acid) and moderately polar (methoxyphenyl) moieties, leading to a nuanced solubility profile across different solvent classes.

Quantitative Solubility Data

The solubility of 4-Methoxyphenylacetic acid has been determined in numerous organic solvents. The following tables summarize the available quantitative data, providing a valuable resource for solvent selection in experimental and industrial settings.

Table 1: Solubility of 4-Methoxyphenylacetic Acid in Common Organic Solvents at 25°C [3]

| Solvent Class | Solvent Name | Solubility (g/L) |

| Alcohols | Methanol | 690.36 |

| Ethanol | 567.64 | |

| Isopropanol | 518.47 | |

| 1-Methoxy-2-propanol | 467.6 | |

| Amides | Formamide | 475.53 |

| Ketones | Cyclopentanone | 176.76 |

| 2-Pentanone | 125.33 | |

| 3-Pentanone | 78.76 | |

| Ethers | Cyclopentyl methyl ether | 120.71 |

| Diethyl ether | 116.17 | |

| Anisole | 105.01 | |

| Esters | gamma-Butyrolactone | 190.38 |

| Dimethyl carbonate | 77.22 | |

| Aromatics | Pyridine | 142.51 |

| m-Xylene | 35.07 | |

| Chlorobenzene | 34.26 | |

| p-Xylene | 23.12 | |

| Aldehydes | Furfural | 174.41 |

| Alkanes | n-Octane | 1.59 |

Table 2: Aqueous Solubility of 4-Methoxyphenylacetic Acid

| Temperature (°C) | Solubility (g/L) | Reference |

| 20 | 6.0 | [4][5][6] |

| 25 | 18.0 (mg/mL) | [7][8] |

| 28 | 3.746 | [9] |

Note: The significant variation in reported aqueous solubility may be attributable to differences in experimental methods, pH, and the crystalline form of the 4-Methoxyphenylacetic acid used.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data are contingent on robust experimental design. The following section details a common and reliable method for determining the solubility of a solid compound like 4-Methoxyphenylacetic acid in an organic solvent.

The Saturated Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[8][10][11]

Materials:

-

4-Methoxyphenylacetic acid (solid)

-

Solvent of interest

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

Appropriate analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution: An excess amount of solid 4-Methoxyphenylacetic acid is added to a known volume of the solvent in a sealed flask or vial. The excess solid ensures that the solution reaches saturation.[10]

-

Equilibration: The flask is agitated in a thermostatically controlled shaker or water bath at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[8][11]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a syringe filter to remove any remaining particulate matter.[8]

-

Quantification: The concentration of 4-Methoxyphenylacetic acid in the clear, saturated filtrate is then determined using a suitable analytical method.

-

UV-Vis Spectroscopy: A calibration curve is first generated using standard solutions of 4-MPAA of known concentrations. The absorbance of the saturated filtrate is then measured, and its concentration is determined from the calibration curve.[8]

-

High-Performance Liquid Chromatography (HPLC): This method is particularly useful for its ability to separate the analyte from any potential impurities. A calibration curve is prepared, and the concentration of the sample is determined by comparing its peak area to the standards.[12]

-

-

Calculation: The solubility is expressed as the concentration of 4-Methoxyphenylacetic acid in the saturated solution (e.g., in g/L or mg/mL).

Below is a graphical representation of the experimental workflow for the shake-flask method.

Logical Relationships in Solubility Prediction

While experimental determination provides the most accurate solubility data, predictive models can offer valuable insights during the early stages of research and development. The solubility of a compound like 4-Methoxyphenylacetic acid is governed by a balance of its lipophilic (methoxybenzene group) and hydrophilic (carboxylic acid group) characteristics. A simplified logical relationship for predicting solubility is presented below.

This diagram illustrates that the hydrophilic carboxylic acid group promotes solubility in polar solvents, while the more lipophilic methoxybenzene portion would favor interaction with non-polar solvents. The overall solubility in a given solvent is a result of the interplay between these competing characteristics.

Conclusion

This technical guide provides a centralized resource for understanding the solubility of 4-Methoxyphenylacetic acid in organic solvents. The compiled quantitative data, detailed experimental protocols, and illustrative diagrams are intended to support researchers, scientists, and drug development professionals in their work with this important chemical compound. The provided information facilitates informed solvent selection, aids in the design of robust experimental procedures, and offers a foundational understanding of the principles governing the solubility of 4-Methoxyphenylacetic acid.

References

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. chem.ws [chem.ws]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pharmajournal.net [pharmajournal.net]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. pubs.acs.org [pubs.acs.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. scribd.com [scribd.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. enamine.net [enamine.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Methoxyphenylacetic Acid and 4-Methoxyphenylacetic Acid: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparative analysis of the structural isomers, 2-methoxyphenylacetic acid and 4-methoxyphenylacetic acid. It details their distinct physicochemical properties, outlines experimental protocols for their synthesis and characterization, and explores their known biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development by offering a consolidated repository of technical data and methodologies.

Introduction

2-Methoxyphenylacetic acid and 4-methoxyphenylacetic acid are positional isomers of methoxyphenylacetic acid, each comprising a phenyl ring substituted with both a methoxy (B1213986) group and an acetic acid group. The position of the methoxy group relative to the acetic acid substituent—ortho (2-position) versus para (4-position)—imparts distinct structural and electronic properties to each molecule. These differences, in turn, influence their chemical reactivity, physical characteristics, and biological activities. A thorough understanding of these isomeric differences is crucial for their application in various scientific and industrial domains, including their use as intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Structural Analysis

The core structural difference between 2-methoxyphenylacetic acid and 4-methoxyphenylacetic acid lies in the substitution pattern on the benzene (B151609) ring.

-

2-Methoxyphenylacetic Acid: The methoxy group is located on the carbon atom adjacent (ortho) to the carbon bearing the acetic acid moiety. This proximity can lead to steric hindrance and intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the methoxy oxygen, which can influence its conformation and reactivity.

-

4-Methoxyphenylacetic Acid: The methoxy group is positioned opposite (para) to the acetic acid group. This separation minimizes steric interactions between the two functional groups and results in a more linear and symmetric molecular geometry.

Below are the chemical structures of the two isomers:

Figure 1: Chemical Structures

2-Methoxyphenylacetic Acid 2-Methoxyphenylacetic Acid |  4-Methoxyphenylacetic Acid 4-Methoxyphenylacetic Acid |

Physicochemical Properties

The differing substitution patterns of the methoxy group directly impact the physicochemical properties of these isomers. A summary of key quantitative data is presented in the table below for easy comparison.

Table 1: Comparison of Physicochemical Properties

| Property | 2-Methoxyphenylacetic Acid | 4-Methoxyphenylacetic Acid |

| Molecular Formula | C₉H₁₀O₃[1] | C₉H₁₀O₃[2] |

| Molecular Weight | 166.17 g/mol [1] | 166.17 g/mol [2] |

| CAS Number | 93-25-4[1] | 104-01-8[2] |

| Melting Point | 122-125 °C[3] | 84-86 °C |

| Boiling Point | Not available | 140 °C at 3 mmHg |

| pKa | ~4.14 (Predicted) | ~4.48 |

| logP | ~1.5 (Predicted)[1] | ~1.4 |

| Water Solubility | 9.2 g/L[3] | 6 g/L (20 °C) |

| Appearance | White to slightly pink-cream crystalline powder[3] | White to light yellow crystalline powder or chunks |

Experimental Protocols

Synthesis

A common and effective method for the synthesis of both 2- and 4-methoxyphenylacetic acid is the hydrolysis of the corresponding methoxybenzyl cyanide.

4.1.1 General Protocol for Hydrolysis of Methoxybenzyl Cyanide

This protocol is adapted from the general procedure for the hydrolysis of benzyl (B1604629) cyanide.[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the respective methoxybenzyl cyanide (1.0 equivalent).

-

Hydrolysis: Slowly add a 30-70% solution of concentrated sulfuric acid.

-

Reaction Conditions: Heat the mixture to a temperature between 90°C and 150°C and maintain reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) to track the disappearance of the starting nitrile.[5]

-

Work-up: After the reaction is complete, cool the mixture to approximately 80°C. Add an organic solvent such as toluene (B28343) to extract the product. Separate the organic layer and wash it with water.

-

Purification: Cool the organic phase to induce crystallization of the this compound. The resulting solid can be collected by filtration, washed with cold solvent, and dried. Further purification can be achieved by recrystallization.

4.1.2 Synthesis of 2-Methoxyphenylacetic Acid from 2-Hydroxybenzyl Cyanide (Two-Step)

-

Step 1: Hydrolysis of 2-Hydroxybenzyl Cyanide: React 2-hydroxybenzyl cyanide with an aqueous solution of a base (e.g., sodium hydroxide) under reflux to yield the corresponding sodium salt of 2-hydroxyphenylacetic acid.

-

Step 2: Methylation: Treat the resulting product with a methylating agent, such as dimethyl sulfate, in a suitable solvent. Maintain the reaction temperature between 30-40°C. After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., concentrated hydrochloric acid) to a pH of 1-2 to precipitate the 2-methoxyphenylacetic acid. The solid product is then filtered, washed, and dried.[6]

Characterization

The synthesized products should be characterized using standard spectroscopic techniques to confirm their identity and purity.

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum.

-

Expected Signals for 2-Methoxyphenylacetic Acid: Aromatic protons (multiplets), a singlet for the benzylic CH₂ protons, a singlet for the methoxy (OCH₃) protons, and a broad singlet for the carboxylic acid proton.

-

Expected Signals for 4-Methoxyphenylacetic Acid: Two doublets for the para-substituted aromatic protons, a singlet for the benzylic CH₂ protons, a singlet for the methoxy (OCH₃) protons, and a broad singlet for the carboxylic acid proton.[2][7]

-

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum.

4.2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Obtain the IR spectrum.

-

Expected Characteristic Absorptions: A broad O-H stretch from the carboxylic acid (typically around 2500-3300 cm⁻¹), a sharp C=O stretch from the carboxylic acid (around 1700 cm⁻¹), C-O stretches from the ether and carboxylic acid, and C-H stretches and bends from the aromatic ring and alkyl groups.[1][2]

-

4.2.3 Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.

-

Data Acquisition: Obtain the mass spectrum using an appropriate ionization technique (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

-

Expected Results: The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (166.17 g/mol ). Characteristic fragmentation patterns can also be observed.[6]

-

Biological Activities and Signaling Pathways

While both isomers are utilized as intermediates in pharmaceutical synthesis, their documented biological activities are distinct.

2-Methoxyphenylacetic Acid

2-Methoxyphenylacetic acid has been identified in the plasma of cancer patients undergoing chemotherapy. It is also described as a chromatographic and synthetic chemical with applications as an antisolvent. Further research is required to fully elucidate its specific biological roles and mechanisms of action.

4-Methoxyphenylacetic Acid

4-Methoxyphenylacetic acid is a known human endogenous metabolite. It has been investigated as a potential plasma biomarker for the early detection of non-small cell lung cancer, with studies suggesting it may have a protective role against the development of this disease.[9] Additionally, it is recognized as a plant metabolite and has been shown to act as a plant growth retardant, inhibiting the germination of certain seeds.[2] It has also been identified as a metabolite produced by the fungus Aspergillus niger.[2]

Currently, there is a lack of detailed information in the public domain regarding the specific signaling pathways directly modulated by either 2-methoxyphenylacetic acid or 4-methoxyphenylacetic acid. Further research is warranted to explore their molecular targets and downstream effects.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of methoxyphenylacetic acids.

References

- 1. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methoxyphenylacetic acid for synthesis 93-25-4 [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN102643192A - Preparation method of this compound - Google Patents [patents.google.com]

- 6. CN106554266B - Preparation method of this compound, intermediate thereof and salt thereof - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. 4-Methoxyphenylacetic acid(104-01-8) 13C NMR spectrum [chemicalbook.com]

- 9. 2-(2-cyano-4-Methoxyphenyl)acetic acid synthesis - chemicalbook [chemicalbook.com]

The Natural Occurrence of Methoxyphenylacetic Acid in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyphenylacetic acid, a derivative of the natural auxin phenylacetic acid (PAA), is a phenolic compound found in the plant kingdom. This technical guide provides a comprehensive overview of the current knowledge regarding its natural occurrence, biosynthetic pathways, and physiological roles in plants. While quantitative data remains sparse, this document synthesizes available information on its presence, particularly the 4-methoxy isomer in species such as Sargentodoxa cuneata.[1] The guide details inferred biosynthetic routes from phenylalanine through PAA, involving hydroxylation and subsequent O-methylation by O-methyltransferases (OMTs). Furthermore, it presents detailed experimental protocols for the extraction and quantification of related phenolic acids using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), which can be adapted for this compound analysis. The physiological effects, presumed to be auxin-like and influencing plant growth and development, are also discussed in the context of PAA and its derivatives. This guide serves as a foundational resource for researchers investigating the role of this compound in plant biology and its potential applications in drug development.

Introduction

This compound is a naturally occurring aromatic carboxylic acid and a derivative of phenylacetic acid (PAA), a known plant auxin.[2][3] It exists in three isomeric forms: 2-methoxyphenylacetic acid (o-methoxyphenylacetic acid), 3-methoxyphenylacetic acid (m-methoxyphenylacetic acid), and 4-methoxyphenylacetic acid (p-methoxyphenylacetic acid). Of these, 4-methoxyphenylacetic acid has been identified as a plant metabolite and is known to act as a plant growth retardant, having been found to inhibit the germination of cress and lettuce seeds.[1][4] The 3-methoxy isomer is recognized as a phytotoxin produced by the plant pathogenic fungus Rhizoctonia solani.[5]

Given the established role of auxins in regulating nearly every aspect of plant growth and development, understanding the natural occurrence, biosynthesis, and physiological function of PAA derivatives like this compound is of significant interest. This technical guide consolidates the current scientific knowledge on this compound in plants, providing a resource for researchers in plant science and natural product chemistry.

Natural Occurrence and Quantitative Data

The presence of 4-methoxyphenylacetic acid has been reported in the plant species Sargentodoxa cuneata.[1] However, to date, there is a notable lack of published quantitative data specifying the concentrations of this compound in various plant tissues. Research has more extensively quantified other phenolic compounds in Sargentodoxa cuneata, such as those listed in the table below. This data is presented to highlight the types of quantitative analyses performed on this species, which could be adapted for this compound.

Table 1: Quantitative Data of Selected Phenolic Compounds in Sargentodoxa cuneata

| Compound | Plant Part | Concentration Range (mg/g dry weight) | Analytical Method | Reference |

| Salidroside | Stem | 0.795 - 4.411 | HPLC-ELSD | [6] |

| Chlorogenic Acid | Stem | 3.017 - 7.671 | HPLC-ELSD | [6] |

Note: This table includes data for other phenolic compounds found in a plant known to contain 4-methoxyphenylacetic acid, as direct quantitative data for the target analyte is not currently available in the literature.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is not yet fully elucidated but can be inferred from the established pathways of its precursor, phenylacetic acid (PAA), and the known functions of certain enzyme families. The proposed pathway begins with the amino acid phenylalanine.

Diagram 1: Proposed Biosynthetic Pathway of 4-Methoxyphenylacetic Acid

Caption: Proposed biosynthetic pathway of 4-methoxyphenylacetic acid from phenylalanine in plants.

The biosynthesis is thought to proceed as follows:

-

Formation of Phenylacetic Acid (PAA): Phenylalanine is converted to PAA through a pathway analogous to the biosynthesis of indole-3-acetic acid (IAA). This likely involves the conversion of phenylalanine to phenylpyruvic acid by an aminotransferase, followed by decarboxylation to phenylacetaldehyde, and subsequent oxidation to PAA by a dehydrogenase.[2]

-

Hydroxylation: PAA is then likely hydroxylated to form p-hydroxyphenylacetic acid. This reaction is commonly catalyzed by cytochrome P450 monooxygenases, a large family of enzymes involved in the modification of secondary metabolites in plants.

-

O-Methylation: The final step is the methylation of the hydroxyl group of p-hydroxyphenylacetic acid to form 4-methoxyphenylacetic acid. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT). Plant OMTs are a large and diverse family of enzymes responsible for the methylation of a wide variety of secondary metabolites, including phenylpropanoids, flavonoids, and alkaloids.[7]

Physiological Role and Signaling Pathway

The physiological role of this compound in plants is presumed to be similar to that of its precursor, PAA, which exhibits auxin-like activity. PAA has been shown to influence root growth and development, including the promotion of lateral root formation.[2][6] The signaling pathway for PAA is believed to be analogous to that of IAA, involving the TIR1/AFB auxin co-receptors.[2]

Diagram 2: Simplified Auxin Signaling Pathway

Caption: Simplified model of the auxin signaling pathway, likely shared by PAA and its derivatives.

In this pathway, auxin binds to the TIR1/AFB receptor, promoting the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors. The degradation of these repressors allows Auxin Response Factors (ARFs) to activate the expression of auxin-responsive genes, leading to various physiological responses. It is plausible that this compound interacts with this pathway, although its specific binding affinity and the magnitude of the downstream response may differ from that of IAA or PAA.

Experimental Protocols

Extraction and Quantification by LC-MS/MS

This protocol is adapted from methods for the analysis of phenolic acids and phytohormones in plant matrices.[8][9]

Diagram 3: LC-MS/MS Experimental Workflow

Caption: A representative workflow for the extraction and analysis of this compound from plant tissue using LC-MS/MS.

Protocol:

-

Sample Preparation:

-

Weigh approximately 100 mg of fresh plant tissue, flash-frozen in liquid nitrogen and ground to a fine powder.

-

Add 1 mL of extraction solvent (e.g., 80% methanol in water with 1% formic acid).

-

Add an appropriate internal standard (e.g., a deuterated analog of this compound) for accurate quantification.

-

Vortex thoroughly and incubate at 4°C for 1 hour with shaking.

-

-

Extraction:

-

Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

-

Re-extract the pellet with 0.5 mL of the extraction solvent, centrifuge, and combine the supernatants.

-

-

Solid Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the combined supernatant onto the cartridge.

-

Wash the cartridge with 1 mL of water to remove polar impurities.

-

Elute the analytes with 1 mL of methanol.

-

-

Sample Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of standards. For 4-methoxyphenylacetic acid (MW 166.17), a likely precursor ion [M-H]⁻ would be m/z 165.

-

-

Extraction and Quantification by GC-MS

This protocol is adapted from methods for the analysis of phenolic acids in plant extracts and requires a derivatization step to increase the volatility of the analyte.[10][11][12]

Protocol:

-

Sample Preparation and Extraction:

-

Follow steps 1 and 2 from the LC-MS/MS protocol.

-

-

Cleanup (Optional but Recommended):

-

Perform a liquid-liquid extraction of the aqueous methanol extract with a non-polar solvent like ethyl acetate (B1210297) at an acidic pH to selectively extract the acidic compounds.

-

-

Drying and Derivatization:

-

Evaporate the extract (or the ethyl acetate fraction) to complete dryness under nitrogen.

-

To the dried residue, add 50 µL of pyridine (B92270) and 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).

-

Cap the vial tightly and heat at 70°C for 1 hour to form the trimethylsilyl (B98337) (TMS) derivative.

-

-

GC-MS Analysis:

-

Gas Chromatography (GC):

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Splitless.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

MS Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Scan Range: m/z 50-500.

-

Identification: Compare the mass spectrum and retention time of the derivatized analyte to that of an authentic standard.

-

-

Conclusion

This compound represents an understudied component of the plant metabolome. While its presence has been confirmed in certain plant species, there is a clear need for further research to quantify its concentration across a broader range of plants and to elucidate the specific enzymes and regulatory mechanisms involved in its biosynthesis. The auxin-like properties of its precursor, PAA, suggest a role in plant growth and development, but direct evidence for the physiological function of this compound is still lacking. The experimental protocols provided in this guide, adapted from established methods for related compounds, offer a starting point for researchers to begin to fill these knowledge gaps. A deeper understanding of the role of this compound in plants could open new avenues for research in plant physiology, and its structural similarity to known bioactive compounds may warrant investigation for potential applications in drug development.

References

- 1. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Human Metabolome Database: Showing metabocard for 4-Methoxyphenylacetic acid (HMDB0002072) [hmdb.ca]

- 5. mdpi.com [mdpi.com]

- 6. 3-Phenyllactic acid is converted to phenylacetic acid and induces auxin-responsive root growth in Arabidopsis plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure, function, and evolution of plant O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. food.actapol.net [food.actapol.net]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. biorxiv.org [biorxiv.org]

- 11. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

(p-Methoxyphenyl)acetic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

(p-Methoxyphenyl)acetic acid, also known as 4-methoxyphenylacetic acid, is an aromatic carboxylic acid with significant applications in the pharmaceutical and chemical industries. It serves as a crucial intermediate in the synthesis of various organic compounds, including non-steroidal anti-inflammatory drugs (NSAIDs). Recent metabolomic studies have also highlighted its potential as a plasma biomarker for the early detection of non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of its chemical properties, synthesis methodologies, and its role in biomedical research, complete with detailed experimental protocols and workflow diagrams.

Chemical and Physical Properties

(p-Methoxyphenyl)acetic acid is a white to pale yellow crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 104-01-8 | [1][2][3][4][5] |

| Molecular Weight | 166.17 g/mol | [2][3] |

| Molecular Formula | C9H10O3 | [2][3] |

| Synonyms | 4-Methoxyphenylacetic acid, Homoanisic acid, 2-(4-methoxyphenyl)acetic acid | [3] |

| Melting Point | 84-86 °C | |

| Boiling Point | 140 °C at 3 mmHg | |

| Appearance | White to pale yellow crystalline powder or flakes | |

| Solubility | Soluble in ethanol, methanol, and diethyl ether. Moderately soluble in water. | |

| Safety | Irritant, harmful if swallowed, causes serious eye irritation. |

Synthesis of (p-Methoxyphenyl)acetic Acid

Several synthetic routes for the preparation of (p-Methoxyphenyl)acetic acid have been established. Below are detailed protocols for two common methods.

Synthesis via Hydrolysis of 4-Methoxybenzyl Cyanide

This method involves the hydrolysis of 4-methoxybenzyl cyanide to the corresponding carboxylic acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxybenzyl cyanide (1 equivalent) in a suitable solvent such as ethanol.

-

Hydrolysis: Add an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of 1-2.

-

Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield (p-Methoxyphenyl)acetic acid.

Caption: Workflow for the synthesis of (p-Methoxyphenyl)acetic acid via hydrolysis.

Synthesis from p-Methoxyacetophenone (Willgerodt-Kindler Reaction)

This multi-step synthesis involves the conversion of a ketone to a carboxylic acid with the same number of carbon atoms.

Experimental Protocol:

-

Thioamide Formation: In a reaction vessel, mix p-methoxyacetophenone (1 equivalent) with sulfur and an amine (e.g., morpholine). Heat the mixture to reflux. This step forms the thiomorpholide intermediate.

-

Hydrolysis: To the crude thioamide, add an alcoholic solution of a strong base (e.g., sodium hydroxide in ethanol) and reflux for several hours to hydrolyze the thioamide to the corresponding carboxylate salt.

-

Acidification and Isolation: After cooling, acidify the reaction mixture with a strong acid (e.g., HCl). The (p-Methoxyphenyl)acetic acid will precipitate. Isolate the product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., dilute ethanol) to obtain the purified product.

Caption: Workflow for the Willgerodt-Kindler synthesis of (p-Methoxyphenyl)acetic acid.

Biological Significance and Applications

Precursor in Pharmaceutical Synthesis

(p-Methoxyphenyl)acetic acid is a valuable building block in the pharmaceutical industry. It is notably used as a precursor in the synthesis of various non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The carboxylic acid moiety allows for further chemical modifications, such as esterification and amidation, to produce a diverse range of biologically active molecules.

Potential Biomarker for Non-Small Cell Lung Cancer (NSCLC)

Recent advances in metabolomics have identified (p-Methoxyphenyl)acetic acid as a potential plasma biomarker for the early detection of non-small cell lung cancer (NSCLC).[1] Studies have shown that the levels of this metabolite are significantly different in the plasma of NSCLC patients compared to healthy individuals.[1] This discovery opens new avenues for the development of non-invasive diagnostic tools for lung cancer.

Experimental Protocol: Quantification in Human Plasma by UPLC-MS/MS

The following is a generalized protocol for the quantification of (p-Methoxyphenyl)acetic acid in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method is based on established procedures for the analysis of small molecule metabolites in biological fluids.

Materials and Reagents:

-

(p-Methoxyphenyl)acetic acid analytical standard

-

Isotopically labeled internal standard (e.g., (p-Methoxyphenyl)acetic acid-d7)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma samples

Sample Preparation (Protein Precipitation):

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

In a microcentrifuge tube, add 100 µL of plasma.

-

Spike with 10 µL of the internal standard solution.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Transfer to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions:

-

UPLC System: A high-pressure gradient UPLC system.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for (p-Methoxyphenyl)acetic acid and its internal standard should be determined and optimized.

Caption: Workflow for the quantification of (p-Methoxyphenyl)acetic acid in plasma.

Signaling Pathways

Currently, there is limited direct evidence in the scientific literature detailing the specific signaling pathways in which (p-Methoxyphenyl)acetic acid is a key modulator. Its primary characterized biological role is as an endogenous metabolite and a potential biomarker. Further research is required to elucidate any direct interactions with cellular signaling cascades.

Conclusion

(p-Methoxyphenyl)acetic acid is a compound of significant interest due to its established role in chemical synthesis and its emerging importance in clinical diagnostics. The synthetic methodologies are well-established, providing a reliable supply for research and industrial applications. Its identification as a potential biomarker for NSCLC underscores the importance of continued investigation into the metabolic profiles of diseases. Future studies are warranted to explore its potential involvement in cellular signaling and to validate its clinical utility as a diagnostic marker.

References

- 1. Cortisol, cortisone, and 4-methoxyphenylacetic acid as potential plasma biomarkers for early detection of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. sid.ir [sid.ir]

- 5. 4-methoxyphenylacetic acid (CHEBI:55501) [ebi.ac.uk]

An In-Depth Technical Guide to the Spectral Data of Homoanisic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for homoanisic acid (4-methoxyphenylacetic acid), a key intermediate in the synthesis of various pharmaceuticals and organic compounds. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition. This information is crucial for the identification, characterization, and quality control of homoanisic acid in research and development settings.

Chemical Structure and Properties

-

IUPAC Name: 2-(4-methoxyphenyl)acetic acid

-

Synonyms: Homoanisic acid, 4-Methoxyphenylacetic acid

-

CAS Number: 104-01-8

-

Molecular Formula: C₉H₁₀O₃

-

Molecular Weight: 166.17 g/mol

-

Appearance: Pale yellow or off-white colored flakes[1]

-

Melting Point: 84-86 °C

Spectral Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and Mass Spectrometry analysis of homoanisic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of Homoanisic Acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.21 (d, J=8.6 Hz) | Doublet | 2H | Ar-H (ortho to CH₂COOH) |

| 6.88 (d, J=8.6 Hz) | Doublet | 2H | Ar-H (ortho to OCH₃) |

| 3.79 (s) | Singlet | 3H | -OCH ₃ |

| 3.58 (s) | Singlet | 2H | -CH ₂COOH |

| ~11-12 (br s) | Broad Singlet | 1H | -COOH |

Solvent: CDCl₃, Frequency: 500 MHz

Table 2: ¹³C NMR Spectral Data of Homoanisic Acid

| Chemical Shift (δ) ppm | Assignment |

| 178.5 | C OOH |

| 158.8 | Ar-C -OCH₃ |

| 130.4 | Ar-C H (ortho to CH₂COOH) |

| 126.0 | Ar-C -CH₂COOH |

| 114.2 | Ar-C H (ortho to OCH₃) |

| 55.2 | -OC H₃ |

| 40.2 | -C H₂COOH |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of Homoanisic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer)[2] |

| 2960-2840 | Medium | C-H stretch (Aliphatic and Aromatic) |

| 1700 | Strong | C=O stretch (Carboxylic acid dimer) |

| 1612, 1514 | Strong | C=C stretch (Aromatic ring) |

| 1245 | Strong | C-O stretch (Aryl ether) |

| 1178 | Medium | C-O stretch (Carboxylic acid) |

| 925 | Broad, Medium | O-H bend (Out-of-plane) |

Technique: Attenuated Total Reflectance (ATR)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of Homoanisic Acid

| m/z | Relative Intensity (%) | Assignment |

| 166 | 45 | [M]⁺ (Molecular ion) |

| 121 | 100 | [M - COOH]⁺ |

| 91 | 10 | [C₇H₇]⁺ (Tropylium ion) |

| 78 | 8 | [C₆H₆]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of homoanisic acid was accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

The solution was transferred to a 5 mm NMR tube.

-

A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (δ 0.00 ppm).

Instrumentation and Data Acquisition:

-

Instrument: Bruker Avance 500 MHz spectrometer.

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: 3.28 s

-

Relaxation Delay: 1.0 s

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Acquisition Time: 1.09 s

-

Relaxation Delay: 2.0 s

-

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method): [3]

-

A small amount of homoanisic acid (approximately 5-10 mg) was placed in a clean, dry vial.[4]

-

A few drops of a volatile solvent (e.g., dichloromethane (B109758) or acetone) were added to dissolve the solid completely.[3]

-

One to two drops of the resulting solution were carefully applied to the surface of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[3]

-

The solvent was allowed to evaporate completely in a fume hood, leaving a thin, even film of the solid sample on the plate.[3]

Instrumentation and Data Acquisition:

-

Instrument: Bruker Tensor 27 FT-IR spectrometer equipped with a DuraSamplIR II ATR accessory.[1]

-

Technique: Attenuated Total Reflectance (ATR).

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation:

-

A dilute solution of homoanisic acid was prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable volatile solvent, such as methanol (B129727) or dichloromethane.[5]

-

For direct infusion, the solution was drawn into a syringe for introduction into the ion source. For GC-MS analysis, the solution was injected into the gas chromatograph.

Instrumentation and Data Acquisition:

-

Instrument: Agilent 7890B Gas Chromatograph coupled to a 5977A Mass Selective Detector.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

GC Conditions (for GC-MS):

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Inlet Temperature: 250 °C.

-

Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectral analysis of an organic compound like homoanisic acid.

Caption: Workflow for the spectral analysis of homoanisic acid.

This guide provides essential spectral data and methodologies for homoanisic acid, serving as a valuable resource for its characterization and use in scientific research and development. The provided protocols are representative and may be adapted based on available instrumentation and specific experimental requirements.

References

- 1. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. Anharmonic theoretical simulations of infrared spectra of halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Methoxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyphenylacetic acid, existing as ortho-, meta-, and para-isomers, represents a class of carboxylic acids that has quietly underpinned significant advancements in synthetic organic chemistry and drug development. Though not always in the spotlight itself, its role as a crucial synthetic intermediate has been pivotal in the creation of a range of pharmaceuticals, from antidepressants to cough suppressants. This technical guide delves into the historical discovery and synthesis of this compound isomers, providing a comprehensive overview of the key experimental protocols that have evolved over time. It further explores the compound's biological significance, primarily as a building block for bioactive molecules and its inherent auxin-like properties. Quantitative data is presented in structured tables for clarity, and key synthetic and experimental workflows are visualized using logical diagrams to provide an in-depth resource for researchers and professionals in the field.

Introduction: A Molecule Behind the Molecules

This compound is an aromatic carboxylic acid characterized by a phenylacetic acid backbone substituted with a methoxy (B1213986) group. The position of this methoxy group on the phenyl ring gives rise to three distinct isomers: 2-methoxyphenylacetic acid (ortho-), 3-methoxyphenylacetic acid (meta-), and 4-methoxyphenylacetic acid (para-). While these compounds may appear simple, their history is interwoven with the development of synthetic organic chemistry and the quest for new therapeutic agents.

The significance of this compound in the pharmaceutical industry is primarily as a key starting material and intermediate. For instance, 4-methoxyphenylacetic acid is a critical precursor in the synthesis of the serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine (B1195380) and the widely used cough suppressant dextromethorphan (B48470).[1][2][3] Its ortho- and meta-isomers have also found utility in the synthesis of various other biologically active compounds.[4]

Beyond its role as a synthetic workhorse, this compound and its parent compound, phenylacetic acid, have been recognized for their biological activities, notably as plant growth regulators exhibiting auxin-like properties.[5][6] This guide will explore these facets, providing a detailed historical and technical perspective on this versatile molecule.

Discovery and Historical Synthesis

The history of this compound is not marked by a single, celebrated discovery but rather by a gradual emergence through the advancements in synthetic organic chemistry. The initial synthesis of its isomers is tied to the development of foundational organic reactions.

While a definitive first synthesis for the 3- and 4-isomers is not clearly documented in readily available historical literature, the synthesis of 2-methoxyphenylacetic acid was described in the Journal of the American Chemical Society in 1948 .[7] The historical synthesis of these compounds has largely relied on classical reactions such as the Willgerodt and Perkin reactions, as well as methods involving the hydrolysis of corresponding nitriles.

Historical Synthetic Methodologies

Several key reactions have been historically employed for the synthesis of this compound isomers.

-

The Willgerodt Reaction: This reaction allows for the conversion of aryl alkyl ketones to the corresponding amides, which can then be hydrolyzed to carboxylic acids. For instance, p-methoxyacetophenone can be converted to 4-methoxyphenylacetic acid.

-

Hydrolysis of Methoxybenzyl Cyanides: A common route involves the preparation of a methoxybenzyl cyanide from the corresponding methoxybenzyl halide, followed by hydrolysis to the carboxylic acid.

-

The Perkin Reaction: This reaction can be used to synthesize α,β-unsaturated aromatic acids, which can be precursors to phenylacetic acids through subsequent reduction.

These methods, while foundational, often required harsh reaction conditions and could result in modest yields. The evolution of synthetic chemistry has since provided more efficient and milder routes to these valuable intermediates.

Modern Synthetic Protocols and Data

Modern organic synthesis offers a variety of more efficient and scalable methods for the preparation of this compound isomers. Below are detailed experimental protocols for some of these methods, with quantitative data summarized in Table 1.

Synthesis of 4-Methoxyphenylacetic Acid via Hydrolysis of 4-Methoxybenzyl Cyanide

A widely used and reliable method for the synthesis of 4-methoxyphenylacetic acid involves the hydrolysis of 4-methoxybenzyl cyanide.[8]

Experimental Protocol:

-

To a solution of 60.0 g (408 mmol) of 4-methoxybenzyl cyanide in 60 mL of ethanol, add a solution of 80.0 g (2.0 mol) of sodium hydroxide (B78521) in 300 mL of water.

-

Heat the reaction mixture to reflux.

-

Monitor the reaction progress by a suitable method (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture and adjust the pH to acidic with a suitable acid (e.g., concentrated HCl).

-

Add water to induce crystallization and stir the mixture.

-

Collect the resulting solid by filtration, wash with water, and dry to yield the product.

Yield: 59.0 g (87.1%) of a yellowish-white solid.[8]

Synthesis of 4-Methoxyphenylacetic Acid via Oxidation of 4-Methoxyphenylacetaldehyde

This method provides a high-yielding route from the corresponding aldehyde.[9]

Experimental Protocol:

-

Dissolve 100.0 g of 4-methoxyphenylacetaldehyde in 500 mL of dichloromethane.

-

Add 350 mL of sodium dihydrogen phosphate (B84403) buffer and 80 mL of 35% hydrogen peroxide solution.

-

Slowly add 1200 mL of 10% sodium chlorite (B76162) solution to the mixture at 5-10 °C.

-

After the reaction is complete, basify the mixture with a 20% NaOH solution and separate the layers.

-

Adjust the pH of the aqueous layer to 4-5 with HCl.

-

Cool the solution to 0-5 °C and stir for 1 hour.

-

Filter the solid, wash with water, and dry under vacuum at 45-50 °C to obtain the product.

Yield: 105 g.[9]

Willgerodt-Kindler Reaction for 4-Methoxyphenylacetic Acid

A classic method for synthesizing aryl acetic acids from aryl ketones.

Experimental Protocol:

-

Reflux a mixture of 42 g of p-methoxyacetophenone, 13-15 g of sulfur, and 30 g (30 mL) of morpholine (B109124) for 5 hours.

-

Pour the hot reaction mixture slowly into water to crystallize the crude acetothiomorpholide.

-

Filter the solid, wash with water, and dry.

-

Add 50 g of the crude acetothiomorpholide to 400 mL of a 10% alcoholic sodium hydroxide solution and reflux for 10 hours.

-

After hydrolysis, process the reaction mixture to isolate the 4-methoxyphenylacetic acid.

Data Presentation

| Isomer | Synthetic Method | Starting Material | Key Reagents | Yield (%) | Melting Point (°C) | Reference |

| 4-Methoxyphenylacetic acid | Hydrolysis of Nitrile | 4-Methoxybenzyl cyanide | NaOH, Ethanol, H₂O | 87.1 | 85-87 | [8] |

| 4-Methoxyphenylacetic acid | Oxidation of Aldehyde | 4-Methoxyphenylacetaldehyde | H₂O₂, NaClO₂, CH₂Cl₂ | High | 86-88.5 | [9] |

| 2-Methoxyphenylacetic acid | Not specified | Not specified | Not specified | Not specified | 122-125 | [7] |

| 3-Methoxyphenylacetic acid | Not specified | Not specified | Not specified | Not specified | 69-72 | [10] |

Role in Drug Discovery and Development

This compound has played a significant, albeit often behind-the-scenes, role in the development of major pharmaceuticals. Its utility as a versatile chemical scaffold has been leveraged to construct complex molecular architectures with desired pharmacological activities.

Venlafaxine (Effexor)

The antidepressant venlafaxine, first approved for medical use in 1993, is a prominent example of a drug synthesized from a this compound derivative.[1][2] The synthesis of venlafaxine involves the use of 4-methoxyphenylacetonitrile, which is readily prepared from 4-methoxyphenylacetic acid. The development of venlafaxine was a significant step in the evolution of antidepressants, offering a dual-action mechanism by inhibiting the reuptake of both serotonin (B10506) and norepinephrine.[1]

Dextromethorphan

Dextromethorphan, a widely used over-the-counter cough suppressant since its approval in 1958, also has synthetic routes that can involve intermediates derived from 4-methoxyphenylacetic acid.[3][11] The core morphinan (B1239233) structure of dextromethorphan is assembled through a multi-step synthesis where methoxy-substituted aromatic rings are key components.

References

- 1. A brief history of the development of antidepressant drugs: From monoamines to glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. midcitytms.com [midcitytms.com]

- 3. Classics in Chemical Neuroscience: Dextromethorphan (DXM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unveiling the Brain's Secrets: The History of Antidepressants [greenbrooktms.com]

- 5. Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN106554266B - Preparation method of this compound, intermediate thereof and salt thereof - Google Patents [patents.google.com]

- 8. 4-Methoxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. biosynth.com [biosynth.com]

- 11. Dextromethorphan - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Venlafaxine from 4-Methoxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of the antidepressant drug Venlafaxine, commencing from the starting material 4-methoxyphenylacetic acid. The described synthetic route is a multi-step process involving the initial conversion of the carboxylic acid to a key nitrile intermediate, followed by a series of reactions to construct the final Venlafaxine molecule.

Overall Synthetic Pathway

The synthesis of Venlafaxine from 4-methoxyphenylacetic acid can be logically divided into two main stages. The first stage focuses on the conversion of 4-methoxyphenylacetic acid to the crucial intermediate, 4-methoxyphenylacetonitrile (B141487). The second stage details the elaboration of this nitrile into Venlafaxine.

Caption: Overall workflow for the synthesis of Venlafaxine.

Experimental Protocols

Stage 1: Synthesis of 4-Methoxyphenylacetonitrile from 4-Methoxyphenylacetic Acid

This stage can be performed as a three-step, one-pot reaction or with the isolation of intermediates. The following protocol outlines the distinct steps.

Step 1a: Synthesis of 4-Methoxyphenylacetyl chloride

This protocol describes the conversion of 4-methoxyphenylacetic acid to its corresponding acid chloride.

-

Materials: 4-methoxyphenylacetic acid, Thionyl chloride (SOCl₂), Dimethylformamide (DMF).

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, add 4-methoxyphenylacetic acid (0.47 mol).

-

Slowly add thionyl chloride (200 ml) to the flask.

-

Add one drop of dimethylformamide (DMF) as a catalyst.

-

Heat the reaction mixture at 65°C for 4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride under vacuum.

-

The crude 4-methoxyphenylacetyl chloride can be used directly in the next step or purified by vacuum distillation.

-

Step 1b: Synthesis of 4-Methoxyphenylacetamide

This step involves the amidation of the acid chloride.

-

Materials: 4-Methoxyphenylacetyl chloride, Concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH).

-

Procedure:

-

Cool the crude 4-methoxyphenylacetyl chloride from the previous step in an ice bath.

-

Slowly and cautiously add the acid chloride to an excess of cold, concentrated ammonium hydroxide with vigorous stirring.

-

A white precipitate of 4-methoxyphenylacetamide will form.

-

Continue stirring for 30 minutes to ensure the completion of the reaction.

-

Filter the precipitate, wash it with cold water, and dry it under vacuum.

-

Step 1c: Synthesis of 4-Methoxyphenylacetonitrile

This final step of stage 1 is the dehydration of the amide to the nitrile.

-

Materials: 4-Methoxyphenylacetamide, a dehydrating agent (e.g., phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂)).

-

Procedure (using SOCl₂):

-

In a round-bottom flask, suspend 4-methoxyphenylacetamide in an inert solvent such as dichloromethane (B109758) or toluene.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride (approximately 1.2 equivalents) to the suspension with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and carefully quench with cold water.

-

Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude nitrile.

-

The product can be purified by vacuum distillation or recrystallization.

-

| Stage 1: Reagent and Yield Summary | |||

| Step | Starting Material | Key Reagents | Product |

| 1a | 4-Methoxyphenylacetic acid | Thionyl chloride, DMF | 4-Methoxyphenylacetyl chloride |

| 1b | 4-Methoxyphenylacetyl chloride | Ammonium hydroxide | 4-Methoxyphenylacetamide |

| 1c | 4-Methoxyphenylacetamide | Thionyl chloride | 4-Methoxyphenylacetonitrile |

Stage 2: Synthesis of Venlafaxine from 4-Methoxyphenylacetonitrile

Step 2a: Synthesis of 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol

This step involves the condensation of 4-methoxyphenylacetonitrile with cyclohexanone.

-

Materials: 4-Methoxyphenylacetonitrile, Cyclohexanone, a strong base (e.g., sodium hydroxide), a phase transfer catalyst (optional, e.g., tetrabutylammonium (B224687) hydrogen sulfate).[1]

-

Procedure:

-

In a reaction vessel, dissolve 4-methoxyphenylacetonitrile and cyclohexanone in a suitable solvent.

-

Add a strong base, such as sodium hydroxide, to catalyze the condensation reaction.[1]

-

The use of a phase transfer catalyst can facilitate the reaction between the aqueous and organic phases.[1]

-

The reaction mechanism involves the deprotonation of the alpha-carbon of 4-methoxyphenylacetonitrile to form a carbanion, which then attacks the carbonyl carbon of cyclohexanone.[1]

-

Subsequent protonation of the resulting alkoxide yields 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol.

-

Step 2b: Synthesis of 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol

This step is the reduction of the nitrile group to a primary amine.

-

Materials: 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol, a reducing agent (e.g., Palladium on carbon with hydrogen gas, or Raney nickel).

-

Procedure (using Palladium on Carbon):

-

In an autoclave, prepare a suspension of 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol (0.245 mol) in acetic acid (350 mL).[3]

-

Add 10% palladium on charcoal (1.8 g) to the suspension.[3]

-

Hydrogenate the mixture at a pressure of 10-15 kg/cm ².[3]

-

Maintain the temperature and pressure until the starting material is consumed (monitored by TLC).[3]

-

After the reaction, filter off the catalyst.[3]

-

Evaporate the filtrate under reduced pressure.[3]

-

Add o-xylene (B151617) and remove traces of acetic acid azeotropically.[3]

-

Suspend the resulting solid in ethyl acetate (B1210297) and stir at room temperature.[3]

-

Filter the solid, wash with ethyl acetate, and dry to obtain 1-[2-amino-1-(p-methoxyphenyl)ethyl]cyclohexanol.[3]

-

Step 2c: Synthesis of Venlafaxine (N-Methylation)

The final step is the N-methylation of the primary amine to form Venlafaxine. This is commonly achieved via the Eschweiler-Clarke reaction.

-

Materials: 1-[2-Amino-1-(p-methoxyphenyl)ethyl]cyclohexanol, Formic acid, Formaldehyde (B43269) solution (40%).

-

Procedure:

-

Prepare a stirred mixture of 1-[2-amino-1-(p-methoxyphenyl)ethyl]cyclohexanol (0.22 mol), formic acid (25 mL), 40% formaldehyde solution (92 mL), and water (275 mL).[3]

-

Heat the mixture at 90-98°C for 19 hours.[3]

-

Cool the reaction mass and wash with chloroform (B151607) to remove impurities.[3]

-

Cool the aqueous layer to 5°C and basify with a 48% sodium hydroxide solution.[3]

-

Extract the product from the alkaline aqueous layer with chloroform.[3]

-

Evaporate the organic layer under reduced pressure to yield an oily residue, which is the Venlafaxine free base.

-

Step 2d: Formation of Venlafaxine Hydrochloride

-

Materials: Venlafaxine free base, Isopropyl alcohol, Isopropyl alcohol hydrochloride.

-

Procedure:

| Stage 2: Reagent and Yield Summary | ||||

| Step | Starting Material | Key Reagents | Product | Reported Yield |

| 2a | 4-Methoxyphenylacetonitrile | Cyclohexanone, Base | 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol | - |

| 2b | 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol | 10% Pd/C, H₂ | 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol | 94%[3] |

| 2c/2d | 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol | Formic acid, Formaldehyde, IPA-HCl | Venlafaxine Hydrochloride | 60% (overall from intermediate 3)[3] |

Visualized Experimental Workflow and Synthetic Pathway

Caption: Detailed synthetic pathway of Venlafaxine.

References

- 1. Chemoenzymatic one-pot reaction from carboxylic acid to nitrile via oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Efficient One-Pot Synthesis of Nitriles from Carboxylic Acids Without Solvent Under Microwave Irradiation | Semantic Scholar [semanticscholar.org]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Application Notes and Protocols for the Chiral Resolution of Secondary Alcohols Using (R)-(-)-α-Methoxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of enantiomeric purity and the separation of racemic mixtures are critical steps in the development of chiral drugs, agrochemicals, and other biologically active molecules. (R)-(-)-α-Methoxyphenylacetic acid (MPA) is a widely used chiral derivatizing agent for the resolution of racemic secondary alcohols.[1] This method is based on the conversion of the enantiomeric alcohols into a mixture of diastereomeric esters. These diastereomers possess different physical and chemical properties, allowing for their separation by standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).[2][3] Subsequent analysis, typically by ¹H NMR, can also allow for the determination of the absolute configuration of the alcohol.[4]

This document provides detailed protocols for the esterification of secondary alcohols with (R)-(-)-α-Methoxyphenylacetic acid, the separation of the resulting diastereomers by HPLC, and the principles of analysis for determining enantiomeric excess and absolute configuration.

Data Presentation: Chiral Resolution of Representative Secondary Alcohols

The efficiency of the chiral resolution is dependent on both the esterification reaction and the chromatographic separation of the resulting diastereomers. The following table summarizes representative data for the resolution of various secondary alcohols using (R)-(-)-α-Methoxyphenylacetic acid.

| Secondary Alcohol | Esterification Yield | HPLC Column | Mobile Phase (v/v) | Resolution (Rs) | Reference |

| 1-Phenylethanol (B42297) | >90% (Typical) | Silica (B1680970) Gel | n-Heptane / 2-Propanol | >1.5 | [5][6] |

| 4-Octanol | Not Specified | Silica Gel | Hexane / Ethyl Acetate (B1210297) (10:1) | 1.03 | [1] |

| (-)-Menthol | Quantitative | Not Specified | Not Specified | Good Separation | [4] |

| (-)-Borneol | Quantitative | Not Specified | Not Specified | Good Separation | [4] |

| (R)-2-Butanol | Quantitative | Not Specified | Not Specified | Good Separation | [4] |

Note: Yields and resolution factors are highly dependent on the specific substrate and experimental conditions.

Experimental Protocols

Protocol 1: Esterification of a Racemic Secondary Alcohol with (R)-(-)-α-Methoxyphenylacetic Acid (Steglich Esterification)

This protocol describes a general procedure for the formation of diastereomeric esters from a racemic secondary alcohol and (R)-(-)-α-Methoxyphenylacetic acid using EDC as a coupling agent and DMAP as a catalyst.[7][8]

Materials:

-

Racemic secondary alcohol

-

(R)-(-)-α-Methoxyphenylacetic acid (MPA)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)

-